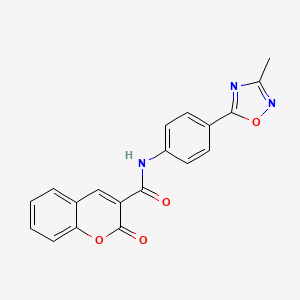

![molecular formula C18H21N5OS2 B2934856 (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1206995-73-4](/img/structure/B2934856.png)

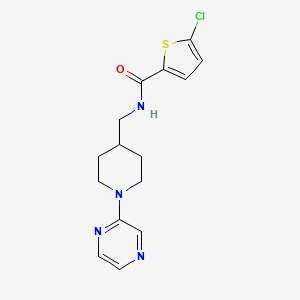

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

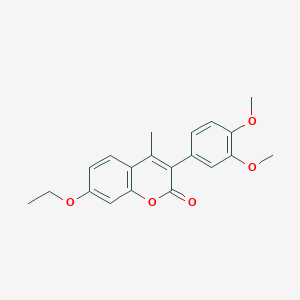

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5OS2 and its molecular weight is 387.52. The purity is usually 95%.

BenchChem offers high-quality (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its interaction with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis around the pyrazole C3 substituent. This study identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands, incorporating the protonated form of this antagonist into superimposition models for cannabinoid agonists. The research suggests that the N1 aromatic ring moiety of the antagonist plays a significant role in the steric binding interaction with the receptor, akin to the C3 alkyl side chain of cannabinoid agonists. The unique spatial orientation and electrostatic character of several conformers were proposed to bind to the CB1 receptor, potentially contributing to the antagonist's activity (J. Shim et al., 2002).

Antimicrobial and Biofilm Inhibitory Properties

A novel series of bis(pyrazole-benzofuran) hybrids featuring a piperazine linker was synthesized, demonstrating potent antibacterial efficacy and biofilm inhibition activities. Specifically, one compound exhibited significant inhibitory activity against various bacterial strains, including E. coli, S. aureus, and S. mutans, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong antibacterial potency. Moreover, this compound outperformed the reference drug Ciprofloxacin in biofilm inhibition assays against these strains, highlighting its potential as a novel antibacterial agent with biofilm disruption capabilities (Ahmed E. M. Mekky & S. Sanad, 2020).

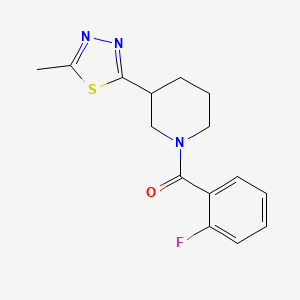

Synthesis and Biological Activity of Piperazine Derivatives

The synthesis of a novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives was reported, highlighting their antimicrobial activity. By reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, a range of derivatives was produced. These compounds were characterized by spectral methods and evaluated for their in vitro anti-bacterial activity, showing moderate to good antimicrobial efficacy (P. Mhaske et al., 2014).

Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols uncovered a series of novel potential antipsychotic agents. These compounds, derived from metabolites of previously studied agents, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic drugs. This unique mechanism of action, along with their reduced propensity to cause dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects, positions them as promising candidates for new antipsychotic therapies (L D Wise et al., 1987).

properties

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c1-12-11-19-21(2)16(12)17(24)22-6-8-23(9-7-22)18-20-14-5-4-13(25-3)10-15(14)26-18/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNQNTFLVYWYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)